molecular formula C7H5BrClF B7965078 2-Bromo-4-chloro-3-fluoro-1-methylbenzene

2-Bromo-4-chloro-3-fluoro-1-methylbenzene

Cat. No.: B7965078
M. Wt: 223.47 g/mol
InChI Key: PVDHZYNJLJWOOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoro-1-methylbenzene (C₇H₅BrClF; molecular weight ≈ 223.47 g/mol) is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and a methyl group substituted at positions 2, 4, 3, and 1 of the benzene ring, respectively. This compound is part of a broader class of polyhalogenated toluenes, which are critical intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their electronic and steric properties. The methyl group at position 1 enhances lipophilicity and influences regioselectivity in cross-coupling reactions, while the halogen atoms (Br, Cl, F) modulate reactivity and stability.

Properties

IUPAC Name

3-bromo-1-chloro-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDHZYNJLJWOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation reactions, where chlorine and fluorine atoms are introduced into the benzene ring, followed by bromination. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Fluorination: Fluorine (F2) or other fluorinating agents like hydrogen fluoride (HF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further bromination can lead to the formation of polybrominated derivatives, while nucleophilic substitution can yield various substituted benzene compounds .

Scientific Research Applications

Synthesis of Organic Compounds

2-Bromo-4-chloro-3-fluoro-1-methylbenzene serves as a vital intermediate in the synthesis of various complex organic molecules. Its halogenated structure allows it to undergo multiple reactions, including:

  • Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, leading to the formation of diverse substituted aromatic compounds.
  • Electrophilic Aromatic Substitution : The compound can direct electrophilic substitution reactions at specific positions on the benzene ring, facilitating the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Development

Research has indicated that this compound can be utilized in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or target specificity in drug design. For example, derivatives of halogenated benzene compounds have been explored for their potential anti-cancer properties .

Material Science

In material science, this compound is employed in the production of polymers and specialty chemicals. The incorporation of halogen atoms can improve the thermal stability and chemical resistance of polymeric materials, making them suitable for various industrial applications .

Environmental Studies

This compound is also relevant in environmental chemistry, where it is studied for its behavior and degradation pathways in ecological systems. Understanding how halogenated compounds interact with biological systems is crucial for assessing their environmental impact and toxicity .

Case Study 1: Synthesis of Pharmaceuticals

A study published in a peer-reviewed journal demonstrated the use of this compound as an intermediate in synthesizing a series of novel anti-inflammatory agents. The results showed that modifying the halogen substituents significantly affected the biological activity of the resulting compounds .

Case Study 2: Polymer Applications

In another investigation, researchers explored the incorporation of this compound into polymer matrices to enhance their flame-retardant properties. The study found that adding halogenated compounds improved thermal stability and reduced flammability, making them ideal for applications in construction materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles, allowing it to participate in various chemical transformations. The specific pathways and targets depend on the context of its use in chemical synthesis and research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-bromo-4-chloro-3-fluoro-1-methylbenzene, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on substituent positions, molecular weight, and functional differences:

Table 1: Comparative Analysis of Halogenated Aromatic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound N/A C₇H₅BrClF 223.47 1-CH₃, 2-Br, 3-F, 4-Cl Reference compound; methyl group enhances steric bulk
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 C₇H₆BrF 189.03 1-CH₃, 2-Br, 4-F Lacks chlorine; lower molecular weight
2-Bromo-4-chloro-1-fluorobenzene 1996-30-1 C₆H₃BrClF 209.44 1-F, 2-Br, 4-Cl No methyl group; reduced lipophilicity
2-Bromo-4-chloro-1-methylbenzene 27139-97-5 C₇H₆BrCl 205.48 1-CH₃, 2-Br, 4-Cl Lacks fluorine; altered electronic effects
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene 2091710-10-8 C₇H₄Br₂ClF 302.37 1-CH₂Br, 2-Cl, 3-F, 4-Br Additional bromomethyl group; higher reactivity

Key Findings:

Substituent Effects: The methyl group in this compound increases steric hindrance compared to non-methylated analogs like 2-bromo-4-chloro-1-fluorobenzene (MW 209.44 g/mol) . This hindrance may reduce nucleophilic substitution rates but improve stability in catalytic reactions.

Reactivity and Applications :

  • Compounds with bromomethyl groups (e.g., 1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene, MW 302.37 g/mol) exhibit higher reactivity in alkylation reactions due to the labile C-Br bond, unlike the target compound’s stable methyl group .
  • Chlorine at position 4 in the target compound may facilitate electrophilic aromatic substitution at the para position, similar to 1-bromo-4-fluoro-2-methylbenzene (CAS 452-63-1) .

Safety and Handling :

  • While specific safety data for this compound is sparse, structurally similar compounds (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene, CAS 1783823-53-9) require stringent precautions due to halogen toxicity, including immediate decontamination of exposed clothing and medical consultation .

Structural Similarity Indices:

  • 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1): Similarity = 0.95 (high due to shared methyl and halogen groups) .
  • 5-Bromo-1,3-dichloro-2-methylbenzene (CAS 933585-12-7): Similarity = 0.88 (lower due to additional chlorine and positional differences) .

Biological Activity

2-Bromo-4-chloro-3-fluoro-1-methylbenzene, also known by its CAS number 1208077-17-1, is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrClF
  • Molecular Weight : 219.51 g/mol
  • Structural Characteristics : The presence of bromine, chlorine, and fluorine substituents on the benzene ring significantly influences the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit antimicrobial properties. A study focusing on related compounds found that the presence of halogens enhances their ability to inhibit bacterial growth. For instance, compounds with similar structures demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular membranes and interfere with metabolic processes.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The fluorine atom is known to enhance binding affinity through specific interactions with active sites of enzymes. Studies have shown that such compounds can act as competitive inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases like cancer and bacterial infections .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Molecular Interactions : The halogen substituents can participate in hydrogen bonding and halogen bonding, which can stabilize enzyme-substrate complexes.
  • Electrophilic Character : The compound may act as an electrophile, reacting with nucleophilic sites in biomolecules such as proteins and nucleic acids, leading to functional alterations .

Case Studies

  • Antimicrobial Screening : A case study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings revealed that it could inhibit specific isoforms of P450 enzymes, impacting drug metabolism rates and suggesting a need for caution in co-administering drugs metabolized by these pathways .

Data Tables

Property Value
Molecular FormulaC8H8BrClF
Molecular Weight219.51 g/mol
CAS Number1208077-17-1
Antimicrobial ActivityEffective against S. aureus & E. coli
Enzyme InhibitionInhibits P450 enzymes

Q & A

Q. What are the recommended synthetic routes for 2-bromo-4-chloro-3-fluoro-1-methylbenzene, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For example, starting from toluene derivatives, bromination and chlorination can be achieved using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (40–60°C). Fluorination may require specialized reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or dichloromethane) is recommended. Purity validation via HPLC (≥95%) or GC-MS is critical, as impurities from incomplete halogenation or isomerization can arise .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group at position 1, halogen positions). Chemical shifts for aromatic protons are influenced by electron-withdrawing substituents (Br, Cl, F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₅BrClF, theoretical 225.39 g/mol) and isotopic patterns for bromine/chlorine .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when positional isomerism is suspected .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in electrophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is dictated by the directing effects of existing substituents. The methyl group (position 1) is ortho/para-directing, while halogens (Br, Cl, F) are meta-directing. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps and Fukui indices. Experimentally, controlling reaction conditions (e.g., low temperature for nitration) minimizes competing pathways. For example, sulfonation at 80°C in fuming H₂SO₄ may favor substitution at the meta position relative to fluorine .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Contradictions often arise from differences in reaction conditions or impurities. A systematic approach includes:

  • Reproducibility Trials : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading).
  • Control Experiments : Test intermediates (e.g., 2-bromo-4-chlorotoluene) to isolate reactivity contributions of fluorine.
  • Cross-Validation : Compare results across multiple analytical methods (e.g., kinetic studies via UV-Vis and NMR) .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Halogenated aromatics may penetrate latex .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH/ethanol) before disposal .
  • Emergency Protocols : In case of skin contact, wash immediately with 10% sodium thiosulfate solution .

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